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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism
of action of INJ-55511118, a selective negative allosteric modulator of a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA
receptor regulatory protein y-8 (TARP-y8). This document collates quantitative data, details
experimental methodologies, and visualizes key pathways and workflows to serve as a critical
resource for professionals in neuroscience research and drug development.

Core Quantitative Data

JNJ-55511118 demonstrates a high-affinity interaction with TARP-y8-containing AMPA
receptors. The primary quantitative measure of this binding is its inhibitor constant (Ki), which
has been determined through radioligand binding assays.

Binding
Compound Target . . Assay Type Reference
Affinity (Ki)
AMPA receptors o
o Radioligand
JNJ-55511118 containing 26 nM o [1]
Binding Assay
TARP-y8
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JNJ-55511118 functions as a negative allosteric modulator (NAM) of TARP-y8-containing
AMPA receptors. Its mechanism does not involve direct competition with the glutamate binding
site. Instead, it binds to a distinct site on the TARP-y8 auxiliary subunit, which in turn disrupts
the functional interaction between TARP-y8 and the pore-forming GIuA subunits of the AMPA
receptor. This disruption leads to a reduction in the single-channel conductance of the AMPA
receptor, thereby diminishing the receptor's response to glutamate.[2] This selective modulation
of a specific subset of AMPA receptors, those associated with TARP-y8, offers a targeted
approach to modulating glutamatergic neurotransmission, with potential therapeutic
applications in conditions such as epilepsy.[2][3]

Experimental Protocols

The characterization of INJ-55511118's binding affinity and mechanism of action has been
achieved through a combination of key experimental techniques. Below are detailed
methodologies based on published literature.

Radioligand Binding Assay

While the specific radioligand used in the initial determination of JNJ-55511118's Ki is not
detailed in the provided search results, a general protocol for a competitive radioligand binding
assay to determine the Ki of a test compound for an AMPA receptor would be as follows:

» Receptor Preparation:

o HEK293 cells are transiently co-transfected with cDNAs encoding an AMPA receptor
subunit (e.g., GluA2) and TARP-y8.

o After a suitable expression period (typically 24-48 hours), cell membranes are harvested.
This involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the
membranes. The membrane pellet is then washed and resuspended in a binding buffer.

» Binding Reaction:
o The assay is typically performed in a 96-well plate format.

o Each well contains the prepared cell membranes, a fixed concentration of a suitable
radioligand that binds to the AMPA receptor or an associated site, and varying
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concentrations of the unlabeled test compound (JNJ-55511118).

o Non-specific binding is determined in the presence of a high concentration of a known,
non-radioactive ligand.

o The reaction is incubated at a specific temperature for a set duration to reach equilibrium.

o Separation of Bound and Free Ligand:

o The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell
membranes with the bound radioligand.

o The filters are washed with ice-cold buffer to remove any unbound radioligand.
» Detection and Analysis:
o The radioactivity retained on the filters is quantified using a scintillation counter.

o The data is then analyzed using non-linear regression to fit a competition binding curve,
from which the IC50 (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) is determined.

o The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is employed to measure the functional effects of INJ-55511118
on the ion channel properties of TARP-y8-containing AMPA receptors.

e Cell Culture and Transfection:
o HEK293T/17 cells are cultured under standard conditions.

o Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor
subunit (e.qg., rat GIUA2 flip, unedited at the Q/R site) and rat TARP-y8, along with a
fluorescent marker like EGFP to identify transfected cells. A typical cDNA ratio for AMPAR
to TARP is 1:2.[2] Lipofectamine 2000 is a commonly used transfection reagent.[2]

o Electrophysiological recordings are performed 18-48 hours post-transfection.[2]
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e Recording Solutions:

o External (Extracellular) Solution: Contains (in mM): 145 NacCl, 2.5 KCI, 1 CaCl2, 1 MgCl2,
and 10 HEPES, with the pH adjusted to 7.3.

o Internal (Pipette) Solution: Contains (in mM): 145 CsCl, 2.5 NaCl, 1 Cs-EGTA, 4 MgATP,
and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Spermine can also be included to
study its blocking effects.

» Electrophysiological Recording:
o Whole-cell or outside-out patch configurations are used.

o Glutamate-evoked currents are elicited by rapid application of glutamate to the cell or
patch.

o JNJ-55511118 is applied to the external solution to observe its effect on the amplitude and
kinetics of the glutamate-evoked currents.

o Data is acquired using a patch-clamp amplifier and appropriate software. Analysis focuses
on parameters such as peak current amplitude, desensitization rate, and single-channel
conductance.

Calcium Flux Assay

Calcium flux assays provide a high-throughput method to assess the functional inhibition of
AMPA receptors by JNJ-55511118.

e Cell Preparation:

o HEK293 cells stably or transiently expressing the human GluAli subunit and human
TARP-y8 are used.

o Cells are plated in 96-well or 384-well plates.
o Assay Procedure:

o Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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o Abaseline fluorescence reading is taken using an instrument like a FLIPR (Fluorometric
Imaging Plate Reader).

o JNJ-55511118 at various concentrations is added to the wells and incubated for a specific
period.

o The AMPA receptor is then stimulated with a defined concentration of glutamate.

o The resulting change in fluorescence, corresponding to calcium influx through the
activated AMPA receptors, is measured.

e Data Analysis:

o The fluorescence signal is analyzed to determine the concentration-response curve for
JNJ-55511118's inhibition of the glutamate-evoked calcium influx.

o The IC50 value is calculated from this curve.
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Caption: Signaling pathway of JNJ-55511118 modulating TARP-y8-containing AMPA receptors.
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Experimental Workflow for Determining Binding Affinity
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Caption: Workflow for determining the Ki of INJ-55511118 using a radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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